molecular formula C17H15FN6O4S2 B11405785 7-{[(3-fluorophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(3-fluorophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B11405785
M. Wt: 450.5 g/mol
InChI Key: KKJSIRIPNAPYDN-UHFFFAOYSA-N
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Description

7-{[(3-fluorophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(3-fluorophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the β-lactam ring: This is achieved through cyclization reactions involving appropriate amine and acid chloride precursors.

    Introduction of the thiazolidine ring: This step involves the reaction of the β-lactam intermediate with a thiol compound under controlled conditions.

    Attachment of the fluorophenyl group: This is typically done through a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride.

    Incorporation of the tetrazolyl group: This step involves the reaction of the intermediate with a tetrazole derivative, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-{[(3-fluorophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

7-{[(3-fluorophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its β-lactam structure.

    Medicine: Investigated for its antibacterial properties, particularly against β-lactamase-producing bacteria.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-{[(3-fluorophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets:

    β-lactamase Inhibition: The β-lactam ring interacts with the active site of β-lactamase enzymes, inhibiting their activity and preventing the degradation of β-lactam antibiotics.

    Enzyme Binding: The compound binds to the active site of target enzymes, disrupting their normal function and leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Cefoperazone: Another β-lactam antibiotic with a similar structure but different substituents.

    Cefotaxime: A β-lactam antibiotic with a different spectrum of activity.

    Ceftriaxone: Known for its long half-life and broad-spectrum activity.

Uniqueness

7-{[(3-fluorophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its combination of a fluorophenyl group, a tetrazolyl group, and a sulfanyl group, which confer distinct chemical reactivity and biological activity compared to other β-lactam antibiotics.

Properties

Molecular Formula

C17H15FN6O4S2

Molecular Weight

450.5 g/mol

IUPAC Name

7-[(3-fluorobenzoyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H15FN6O4S2/c1-23-17(20-21-22-23)30-7-9-6-29-15-11(14(26)24(15)12(9)16(27)28)19-13(25)8-3-2-4-10(18)5-8/h2-5,11,15H,6-7H2,1H3,(H,19,25)(H,27,28)

InChI Key

KKJSIRIPNAPYDN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC(=CC=C4)F)SC2)C(=O)O

Origin of Product

United States

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